molecular formula C9H15Cl6O4P B13767921 Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate CAS No. 68460-03-7

Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate

Cat. No.: B13767921
CAS No.: 68460-03-7
M. Wt: 430.9 g/mol
InChI Key: PLUXGFREPRMQHY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate involves the reaction of 2-chloro-1-(chloromethyl)ethanol with 2,3-dichloropropanol in the presence of phosphoric acid . The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the esterification process. Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield.

Chemical Reactions Analysis

Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate involves its interaction with cellular components, leading to the inhibition of certain enzymes and disruption of metabolic pathways . The compound’s molecular targets include enzymes involved in phosphorylation processes, which are critical for cellular signaling and energy metabolism. The pathways affected by this compound are primarily related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate is unique compared to other similar organophosphate compounds due to its specific chemical structure and properties. Similar compounds include:

The uniqueness of this compound lies in its specific halogenation pattern and its effectiveness as a flame retardant.

Properties

CAS No.

68460-03-7

Molecular Formula

C9H15Cl6O4P

Molecular Weight

430.9 g/mol

IUPAC Name

bis(1,3-dichloropropan-2-yl) 2,3-dichloropropyl phosphate

InChI

InChI=1S/C9H15Cl6O4P/c10-1-7(15)6-17-20(16,18-8(2-11)3-12)19-9(4-13)5-14/h7-9H,1-6H2

InChI Key

PLUXGFREPRMQHY-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)Cl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl

Origin of Product

United States

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